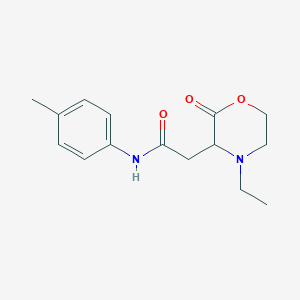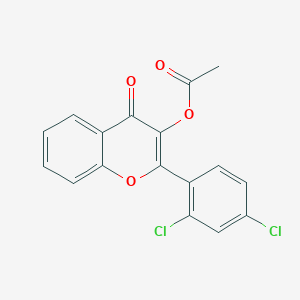
N-(tert-butyl)-N'-cyclobutylurea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(tert-butyl)-N'-cyclobutylurea often involves versatile intermediates like N-tert-butanesulfinyl aldimines and ketimines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones (Ellman, Owens, & Tang, 2002). Additionally, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in multicomponent reactions involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).
Molecular Structure Analysis
The molecular structure and stereochemistry of related compounds are crucial for their chemical behavior and reactivity. For example, the stereoselective synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid demonstrates the importance of molecular structure in achieving desired enantioselectivity and yield (Chung et al., 2005).
Chemical Reactions and Properties
Reactions involving tert-butyl groups and cyclobutyl derivatives have been extensively studied. For instance, tert-butyl hypoiodite (t-BuOI) has been shown to be effective for the cyclization of N-alkenylamides, leading to a variety of N-heterocycles under mild conditions (Minakata et al., 2006). The [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitated by a removable PhSO₂CF₂ group represents another key reaction pathway for synthesizing cyclic sulfoximines (Ye et al., 2014).
Physical Properties Analysis
The physical properties of N-(tert-butyl)-N'-cyclobutylurea can be inferred from related compounds. For example, the synthesis of sterically congested cycloalkenes provides insights into the strain and steric hindrance that might be expected in N-(tert-butyl)-N'-cyclobutylurea, affecting its physical state, stability, and solubility (Ishii et al., 2000).
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-N'-cyclobutylurea, such as reactivity and potential reaction pathways, can be anticipated based on the behavior of similar structures. The use of tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins, for instance, illustrates the types of functional group transformations that may be relevant (Gontcharov, Liu, & Sharpless, 1999).
Propriétés
IUPAC Name |
1-tert-butyl-3-cyclobutylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKACPHAZNVBLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-cyclobutylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4542631.png)

![(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)

![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![1-(2-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4542669.png)
![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4542686.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4542693.png)

![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-benzylacetamide](/img/structure/B4542700.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4542716.png)
